4,6-Dibromo-1H-indazol-3-amine
Overview
Description
4,6-Dibromo-1H-indazol-3-amine is a useful research compound. Its molecular formula is C7H5Br2N3 and its molecular weight is 290.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 4,6-Dibromo-1H-indazol-3-amine are cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . These cells are targeted due to their role in the proliferation and survival of cancerous cells.
Mode of Action
this compound interacts with its targets by inhibiting the Bcl2 family members and the p53/MDM2 pathway . The Bcl2 family members are proteins that regulate cell death (apoptosis), while the p53/MDM2 pathway is involved in cell cycle regulation and apoptosis. By inhibiting these targets, this compound can induce apoptosis and affect the cell cycle, leading to the death of cancer cells .
Biochemical Pathways
The affected biochemical pathways include the Bcl2 family pathway and the p53/MDM2 pathway . The inhibition of these pathways leads to downstream effects such as the induction of apoptosis and the alteration of the cell cycle. This results in the death of cancer cells and the inhibition of tumor growth .
Pharmacokinetics
It is known that the compound is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
The result of the action of this compound is the inhibition of the viability of cancer cells. Specifically, it has been shown to have a promising inhibitory effect against the K562 cell line . Moreover, it has been found to show great selectivity for normal cells, indicating that it may have a lower toxicity compared to other anticancer agents .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, ultraviolet (UV) radiation is known to be harmful to skin health and can accelerate the decline of skin function . Therefore, exposure to UV radiation could potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
4,6-Dibromo-1H-indazol-3-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been shown to interact with various enzymes and proteins, including kinases and phosphatases, which are essential for regulating cellular processes. The compound’s ability to bind to these biomolecules can modulate their activity, leading to changes in cellular signaling pathways and metabolic processes .
Cellular Effects
The effects of this compound on cells are diverse and significant. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting survival signals . Additionally, it can affect the cell cycle, leading to cell cycle arrest and reduced proliferation in various cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and altering downstream signaling pathways. This binding can lead to the inhibition of kinase activity, which is crucial for cell growth and survival . Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where a specific dosage is required to achieve therapeutic benefits without adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic activity . These interactions can have significant implications for cellular energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The compound’s distribution within tissues can also influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with enzymes and proteins, allowing it to modulate cellular processes effectively.
Properties
IUPAC Name |
4,6-dibromo-1H-indazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2N3/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQVLZGFRLIJEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716772 | |
Record name | 4,6-Dibromo-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796970-45-1 | |
Record name | 4,6-Dibromo-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dibromo-1H-indazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.